molecular formula C10H20O2 B13736540 2-tert-Butyloxycyclohexan-1-ol CAS No. 2979-31-9

2-tert-Butyloxycyclohexan-1-ol

Cat. No.: B13736540
CAS No.: 2979-31-9
M. Wt: 172.26 g/mol
InChI Key: ZJLNOFGIRHSFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyloxycyclohexan-1-ol is a cyclohexanol derivative featuring a hydroxyl group at position 1 and a tert-butyl ether (tert-butyloxy) group at position 2. This compound is of interest in organic synthesis due to its steric and electronic properties, which influence reactivity in stereoselective reactions.

Properties

CAS No.

2979-31-9

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]cyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h8-9,11H,4-7H2,1-3H3

InChI Key

ZJLNOFGIRHSFLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyloxycyclohexan-1-ol typically involves the alkylation of cyclohexanol with tert-butyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out in a solvent like 1,2-ethylene dichloride at a controlled temperature of 15-20°C . The reaction mixture is then washed and purified to obtain the desired product with high yield and purity.

Industrial Production Methods

Industrial production of 2-tert-Butyloxycyclohexan-1-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste. The process involves the use of tert-butyl hydroperoxide and copper catalysts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyloxycyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-tert-Butyloxycyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyloxycyclohexan-1-ol involves its interaction with various molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and interactions with enzymes and other biomolecules. Detailed studies are required to elucidate the specific pathways and targets involved .

Comparison with Similar Compounds

Key Differences and Implications:

2-tert-Butyl-1-methylcyclohexan-1-ol lacks an ether oxygen, reducing polarity but increasing steric bulk due to the methyl group .

Steric Effects :

  • The methyl group in the analog creates greater steric hindrance around the hydroxyl group, which may slow down nucleophilic reactions or alter conformational preferences.

Thermal Stability :

  • Ethers like 2-tert-Butyloxycyclohexan-1-ol are generally less thermally stable than alcohols under acidic conditions due to susceptibility to cleavage.

Research Findings and Limitations

  • Synthetic Utility: Cyclohexanol derivatives with bulky substituents are often used in asymmetric catalysis. The tert-butyloxy group could stabilize transition states via steric shielding or hydrogen bonding.
  • Future work should prioritize experimental characterization of the target compound.

Notes on Evidence and Assumptions

  • The comparison relies on structural analogies due to insufficient direct data on 2-tert-Butyloxycyclohexan-1-ol .
  • Molecular weight and boiling point estimates for the target compound are based on additive contributions of functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.